![molecular formula C11H8N2O7S B12916438 2-Nitro-5-[(4-nitrobenzene-1-sulfonyl)methyl]furan CAS No. 61266-29-3](/img/structure/B12916438.png)
2-Nitro-5-[(4-nitrobenzene-1-sulfonyl)methyl]furan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nitro-5-(((4-nitrophenyl)sulfonyl)methyl)furan is a complex organic compound characterized by the presence of nitro, sulfonyl, and furan functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-5-(((4-nitrophenyl)sulfonyl)methyl)furan typically involves multi-step organic reactions. One common method includes the nitration of a furan derivative followed by sulfonylation. The reaction conditions often require the use of strong acids and bases, as well as specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve safety. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Nitro-5-(((4-nitrophenyl)sulfonyl)methyl)furan undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The sulfonyl group can be reduced to a thiol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may require catalysts like palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation of the furan ring can produce various oxygenated compounds.
Aplicaciones Científicas De Investigación
2-Nitro-5-(((4-nitrophenyl)sulfonyl)methyl)furan has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which 2-Nitro-5-(((4-nitrophenyl)sulfonyl)methyl)furan exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonyl group can form strong interactions with biological molecules. These interactions can disrupt cellular processes, leading to the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Nitro-4-methylsulfonyltoluene: Shares similar functional groups but differs in the aromatic ring structure.
(4-Nitrophenyl)sulfonyltryptophan: Contains a sulfonyl group attached to a different aromatic system.
Uniqueness
2-Nitro-5-(((4-nitrophenyl)sulfonyl)methyl)furan is unique due to the combination of its functional groups and the furan ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
61266-29-3 |
|---|---|
Fórmula molecular |
C11H8N2O7S |
Peso molecular |
312.26 g/mol |
Nombre IUPAC |
2-nitro-5-[(4-nitrophenyl)sulfonylmethyl]furan |
InChI |
InChI=1S/C11H8N2O7S/c14-12(15)8-1-4-10(5-2-8)21(18,19)7-9-3-6-11(20-9)13(16)17/h1-6H,7H2 |
Clave InChI |
DSIFNCIRGNHSLK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)CC2=CC=C(O2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[3-(4-Phenylpiperazin-1-yl)propoxy]-1-benzofuran-3(2H)-one](/img/structure/B12916357.png)
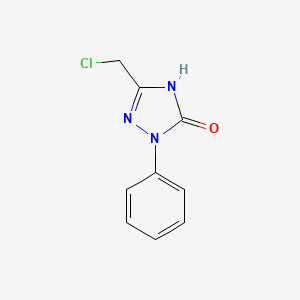
![4-((2-chlorobenzyl)thio)-1H-imidazo[4,5-d]pyridazine-7-thiol](/img/structure/B12916373.png)
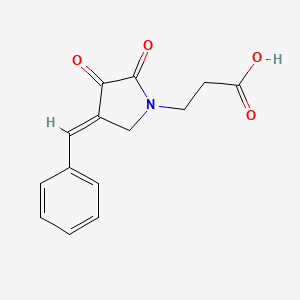
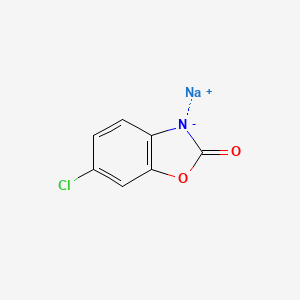
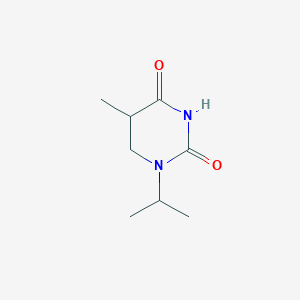


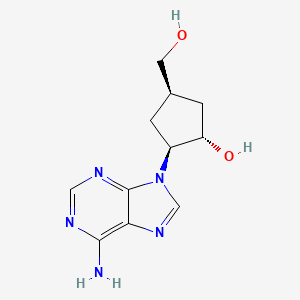
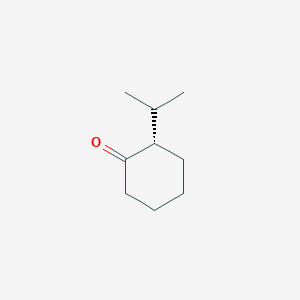
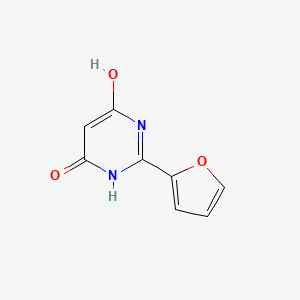
![5-(4-Chlorophenyl)-6,6-dimethyl-3-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12916417.png)
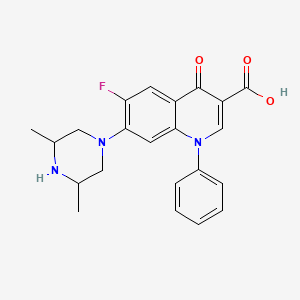
![2-Amino-6-[(naphthalen-2-yl)sulfanyl]quinazoline-4(1H)-thione](/img/structure/B12916428.png)
